Glutinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

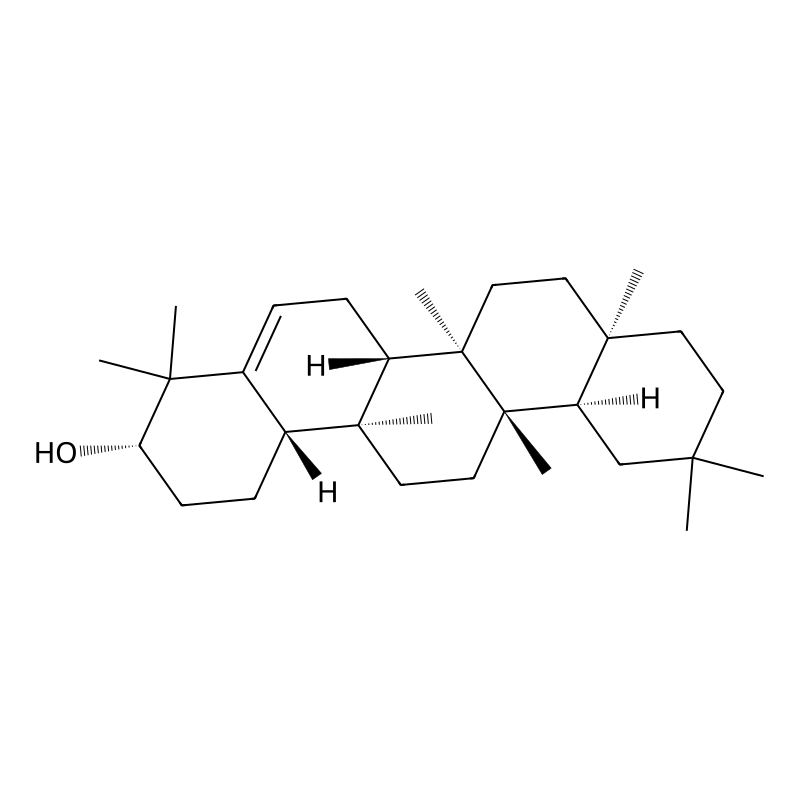

Glutinol (CAS 545-24-4), also known as D:B-Friedoolean-5-en-3beta-ol, is a specialized pentacyclic triterpene alcohol characterized by its unique Δ5 double bond and precise stereochemistry [1]. In commercial and research procurement, glutinol is highly valued as a distinct structural scaffold for "complexity to diversity" synthesis and as a selective bioactive reference standard. Unlike more ubiquitous triterpenes such as lupeol or beta-amyrin, glutinol offers unique reactivity at the A-ring, making it an ideal precursor for synthesizing novel heterocyclic derivatives [1]. Furthermore, its established quantitative baselines in COX-2 inhibition, targeted cytotoxicity, and insulin secretagogue assays make it a critical, non-interchangeable material for advanced pharmacological screening and metabolic syndrome research [2].

Research Fit

Semi-synthetic diversification platform

Pharmacological reference compound

Unique C-9 methyl and Δ5 double bond enable distinct derivatization

References

- [1] Journal of Natural Products, 'Unlocking the Potential of Glutinol: Structural Diversification and Antifungal Activity against Phytopathogenic Fusarium Strains' (2024)

- [2] Tropical Journal of Pharmaceutical Research, 'Glutinol inhibits the proliferation of human ovarian cancer cells via PI3K/AKT signaling pathway' (2022)

Substituting glutinol with more common pentacyclic triterpenes like beta-amyrin, lupeol, or its oxidized counterpart glutinone fundamentally alters both chemical processability and biological targeting. Chemically, the absence of the Δ5 double bond in beta-amyrin removes a critical reactive site for structural diversification, while lupeol mixtures often require costly high-performance liquid chromatography (HPLC) separation that glutinol bypasses [1]. Biologically, generic substitution compromises assay specificity; for instance, while glutinone acts as a potent inhibitor of reactive oxygen species (ROS) bursts, glutinol specifically targets COX-2 and NO pathways without broadly suppressing ROS [2]. Consequently, using an analog or crude triterpene mixture will yield incompatible precursor reactivity and confounding data in pathway-specific pharmacological models.

Substitution Risk

Absence of C-9 methyl and Δ5 double bond in common triterpenes may alter oxidative stability and derivatization pathways.

Selectivity and assay-response context reported for glutinol may not transfer to friedelin, β-amyrin, or lupeol.

Precursor Suitability and Chromatographic Efficiency

In the extraction and isolation of triterpene scaffolds for library synthesis, glutinol demonstrates superior processability compared to standard amyrin or lupeol mixtures. Glutinol can be cleanly separated from complex plant extracts using standard column chromatography, bypassing the need for high-performance liquid chromatography (HPLC) typically required to separate beta-amyrin and lupeol [1]. Furthermore, its unique Δ5 double bond distinguishes it from beta-amyrin, providing a distinct reactive site for synthesizing A-ring fused heterocycles, such as 3-thiol-1,2,4-triazine derivatives which exhibit potent antifungal MICs of 12.5 µg/mL [1].

| Evidence Dimension | Chromatographic separation requirement and structural reactivity |

| Target Compound Data | Glutinol: Clean separation via standard column chromatography; possesses reactive Δ5 double bond. |

| Comparator Or Baseline | Beta-amyrin/Lupeol mixtures: Require HPLC for separation; lack Δ5 double bond. |

| Quantified Difference | Elimination of HPLC requirement; enables unique A-ring/Δ5 functionalization. |

| Conditions | Phytochemical extraction and top-down 'complexity to diversity' structural diversification. |

Procurement of isolated glutinol significantly reduces downstream purification costs and provides a unique chemical scaffold for synthesizing novel antimicrobial libraries.

Targeted Cytotoxicity and Therapeutic Selectivity

Glutinol exhibits highly selective anti-proliferative effects against specific cancer cell lines, outperforming related triterpene derivatives in targeted assays. Against HCC70 breast cancer cells, glutinol demonstrated an IC50 of 26.9 µM, showing greater potency than lupeol-3-palmitate (IC50 = 47.6 µM) [1]. Furthermore, in human ovarian cancer models (OVACAR3), glutinol achieved an IC50 of 6 µM while maintaining a low toxicity profile against normal SV40 cells (IC50 = 60 µM), establishing a 10-fold selectivity index [2]. This is driven by targeted G2/M phase cell cycle arrest and PI3K/AKT pathway deactivation.

| Evidence Dimension | In vitro cytotoxicity (IC50) |

| Target Compound Data | Glutinol: 26.9 µM (HCC70); 6 µM (OVACAR3); 60 µM (SV40 normal cells). |

| Comparator Or Baseline | Lupeol-3-palmitate: 47.6 µM (HCC70). |

| Quantified Difference | 1.7x higher potency vs lupeol-3-palmitate; 10-fold selectivity window over normal cells. |

| Conditions | In vitro cell viability (MTT) assays on HCC70, OVACAR3, and SV40 cell lines. |

Buyers developing targeted oncology therapeutics require precursors with a proven, quantifiable therapeutic window, which glutinol provides over standard lupeol derivatives.

Pathway-Specific Anti-Inflammatory Action

Glutinol provides a highly specific anti-inflammatory profile that sharply contrasts with its oxidized derivative, glutinone. While glutinone is a potent inhibitor of reactive oxygen species (ROS) bursts (IC50 = 4.3 µg/mL), glutinol shows no significant effect on ROS bursts (IC50 > 100 µg/mL) [1]. Instead, glutinol exerts its anti-inflammatory effects through direct inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 1.22 µg/mL, outperforming other isolated fractions like CP2 (IC50 = 1.71 µg/mL) [2]. This distinct pathway specificity makes glutinol an invaluable tool for isolating COX-2/NO mechanisms without ROS interference.

| Evidence Dimension | COX-2 vs ROS burst inhibition (IC50) |

| Target Compound Data | Glutinol: COX-2 IC50 = 1.22 µg/mL; ROS IC50 > 100 µg/mL. |

| Comparator Or Baseline | Glutinone: ROS IC50 = 4.3 µg/mL; CP2: COX-2 IC50 = 1.71 µg/mL. |

| Quantified Difference | Complete divergence in ROS activity; 1.4x higher COX-2 potency vs CP2 analog. |

| Conditions | Cayman COX colorimetric inhibitor screening assay and luminol-enhanced oxidative burst assay. |

Selecting glutinol over glutinone or crude extracts allows researchers to specifically target COX-2 pathways without confounding the assay with ROS burst suppression.

Pancreatic Beta-Cell Insulin Secretagogue Efficacy

In metabolic syndrome research, glutinol serves as a quantifiable enhancer of insulin secretion. When evaluated on isolated mice islets and the MIN-6 pancreatic β-cell line, glutinol displayed a moderate but significant insulin secretagogue attribute [1]. It achieved a percentage stimulation of 137.25 ± 7.63%, compared to the baseline insulin secretion induced by glucose alone (100 ± 8.33%) [1]. This establishes a precise, quantitative baseline for utilizing glutinol as a reference standard in anti-diabetic drug discovery and formulation screening.

| Evidence Dimension | Percentage of insulin secretion |

| Target Compound Data | Glutinol: 137.25 ± 7.63% |

| Comparator Or Baseline | Glucose baseline: 100 ± 8.33% |

| Quantified Difference | +37.25% enhancement in insulin secretion over glucose baseline. |

| Conditions | In vitro assay using isolated mice islets and MIN-6 pancreatic β-cell line. |

Provides a validated, quantitative performance metric for procurement in diabetes research, ensuring reproducible beta-cell stimulation.

Synthesis of Antifungal Libraries

Utilizing glutinol's unique Δ5 double bond and A-ring structure as a chemical scaffold to synthesize novel heterocycle-fused derivatives (e.g., triazine fusions) targeting resistant agricultural and human pathogens, leveraging its superior processability over beta-amyrin [1].

Targeted Oncology Assay Development

Employing glutinol as a positive control or lead precursor in PI3K/AKT pathway inhibition and G2/M cell cycle arrest models, capitalizing on its 10-fold selectivity window for ovarian cancer cells over normal tissue and superior potency to lupeol derivatives [2].

COX-2 Specific Anti-Inflammatory Screening

Using glutinol as a pathway-specific reference standard to evaluate COX-2 and NO inhibition without the confounding effects of ROS burst suppression seen in oxidized triterpene analogs like glutinone [3].

Pancreatic Beta-Cell Stimulation Models

Incorporating glutinol into in vitro MIN-6 cell assays to benchmark moderate insulin secretagogue activity during the screening of novel anti-diabetic botanical extracts or synthetic compounds [4].

Application Fit Matrix

References

- [1] Journal of Natural Products, 'Unlocking the Potential of Glutinol: Structural Diversification and Antifungal Activity against Phytopathogenic Fusarium Strains' (2024)

- [2] Tropical Journal of Pharmaceutical Research, 'Glutinol inhibits the proliferation of human ovarian cancer cells via PI3K/AKT signaling pathway' (2022)

- [3] Longdom Publishing, 'Immunomodulatory Studies on Triterpenoids from Scoparia dulcis Li'

- [4] MDPI, 'Network Pharmacology and Molecular Docking Based Prediction of Mechanism of Pharmacological Attributes of Glutinol' (2022)

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Wikipedia

2: Abdel-Sattar E, Abou-Hussein D, Petereit F. Chemical Constituents from the Leaves of Euphorbia ammak Growing in Saudi Arabia. Pharmacognosy Res. 2015 Jan-Mar;7(1):14-7. doi: 10.4103/0974-8490.147136. PubMed PMID: 25598629; PubMed Central PMCID: PMC4285643.

3: Sharma KR, Adhikari A, Hafizur RM, Hameed A, Raza SA, Kalauni SK, Miyazaki J, Choudhary MI. Potent Insulin Secretagogue from Scoparia dulcis Linn of Nepalese Origin. Phytother Res. 2015 Oct;29(10):1672-5. doi: 10.1002/ptr.5412. Epub 2015 Jul 14. PubMed PMID: 26178652.

4: Li XJ, Xie Z, Wang YH, Yan YM, Pei G, Zhou XJ. [Study on the chemical constituents from the leaf of Hydnocarpus hainanensis]. Zhong Yao Cai. 2012 Nov;35(11):1782-4. Chinese. PubMed PMID: 23627088.

5: Quintão NL, Rocha LW, Silva GF, Reichert S, Claudino VD, Lucinda-Silva RM, Malheiros A, De Souza MM, Cechinel Filho V, Bellé Bresolin TM, da Silva Machado M, Wagner TM, Meyre-Silva C. Contribution of α,β-Amyrenone to the Anti-Inflammatory and Antihypersensitivity Effects of Aleurites moluccana (L.) Willd. Biomed Res Int. 2014;2014:636839. doi: 10.1155/2014/636839. Epub 2014 Oct 19. PubMed PMID: 25386561; PubMed Central PMCID: PMC4217248.

6: Mira A, Yamashita S, Katakura Y, Shimizu K. In vitro neuroprotective activities of compounds from Angelica shikokiana Makino. Molecules. 2015 Mar 16;20(3):4813-32. doi: 10.3390/molecules20034813. PubMed PMID: 25786165.

7: Wang Z, Yeats T, Han H, Jetter R. Cloning and characterization of oxidosqualene cyclases from Kalanchoe daigremontiana: enzymes catalyzing up to 10 rearrangement steps yielding friedelin and other triterpenoids. J Biol Chem. 2010 Sep 24;285(39):29703-12. doi: 10.1074/jbc.M109.098871. Epub 2010 Jul 7. PubMed PMID: 20610397; PubMed Central PMCID: PMC2943309.

8: Nguyen HD, Trinh BT, Tran QN, Nguyen HD, Pham HD, Hansen PE, Duus F, Connolly JD, Nguyen LH. Friedolanostane, friedocycloartane and benzophenone constituents of the bark and leaves of Garcinia benthami. Phytochemistry. 2011 Feb;72(2-3):290-5. doi: 10.1016/j.phytochem.2010.11.016. Epub 2010 Dec 16. PubMed PMID: 21168174.

9: Langat MK, Crouch NR, Smith PJ, Mulholland DA. Cembranolides from the leaves of Croton gratissimus. J Nat Prod. 2011 Nov 28;74(11):2349-55. doi: 10.1021/np2002012. Epub 2011 Oct 27. PubMed PMID: 22032651.

10: Huynh NV, Nguyen TH, Nguyen KP, Hansen PE. Structural studies of the chemical constituents of Tithonia tagetiflora Desv. (Asteraceae). Magn Reson Chem. 2013 Jul;51(7):439-43. doi: 10.1002/mrc.3963. Epub 2013 May 17. PubMed PMID: 23681665.

11: Freire SM, Torres LM, Roque NF, Souccar C, Lapa AJ. Analgesic activity of a triterpene isolated from Scoparia dulcis L. (Vassourinha). Mem Inst Oswaldo Cruz. 1991;86 Suppl 2:149-51. PubMed PMID: 1841990.

12: Pamunuwa G, Karunaratne DN, Waisundara VY. Antidiabetic Properties, Bioactive Constituents, and Other Therapeutic Effects of Scoparia dulcis. Evid Based Complement Alternat Med. 2016;2016:8243215. doi: 10.1155/2016/8243215. Epub 2016 Aug 10. Review. Erratum in: Evid Based Complement Alternat Med. 2017;2017:2535014. PubMed PMID: 27594892; PubMed Central PMCID: PMC4995349.

13: Gaertner M, Müller L, Roos JF, Cani G, Santos AR, Niero R, Calixto JB, Yunes RA, Delle Monache F, Cechinel-Filho V. Analgesic triterpenes from Sebastiania schottiana roots. Phytomedicine. 1999 Mar;6(1):41-4. PubMed PMID: 10228610.

14: Santana O, Reina M, Fraga BM, Sanz J, González-Coloma A. Antifeedant activity of fatty acid esters and phytosterols from Echium wildpretii. Chem Biodivers. 2012 Mar;9(3):567-76. doi: 10.1002/cbdv.201100083. PubMed PMID: 22422524.

15: van Maarseveen C, Jetter R. Composition of the epicuticular and intracuticular wax layers on Kalanchoe daigremontiana (Hamet et Perr. de la Bathie) leaves. Phytochemistry. 2009 May;70(7):899-906. doi: 10.1016/j.phytochem.2009.04.011. Epub 2009 May 14. PubMed PMID: 19446855.

16: Ding Y, Liang C, Kim JH, Lee YM, Hyun JH, Kang HK, Kim JA, Min BS, Kim YH. Triterpene compounds isolated from Acer mandshuricum and their anti-inflammatory activity. Bioorg Med Chem Lett. 2010 Mar 1;20(5):1528-31. doi: 10.1016/j.bmcl.2010.01.096. Epub 2010 Jan 25. PubMed PMID: 20153184.

17: Van Maarseveen C, Han H, Jetter R. Development of the cuticular wax during growth of Kalanchoe daigremontiana (Hamet et Perr. de la Bathie) leaves. Plant Cell Environ. 2009 Jan;32(1):73-81. doi: 10.1111/j.1365-3040.2008.01901.x. Epub 2008 Nov 10. PubMed PMID: 19021882.

18: Guan Y, Yin Z, Guo L, Huang X, Ye W, Shen W. [Studies on chemical constituents from stems of Cudrania tricuspidata]. Zhongguo Zhong Yao Za Zhi. 2009 May;34(9):1108-10. Chinese. PubMed PMID: 19685745.

19: Chang CW, Wu TS, Hsieh YS, Kuo SC, Chao PD. Terpenoids of Syzygium formosanum. J Nat Prod. 1999 Feb;62(2):327-8. PubMed PMID: 10075776.

20: Hussain J, Ullah R, Khan A, Khan FU, Muhammad Z, Shah MR. Phlomeoic acid: a new diterpene from Phlomis bracteosa. Nat Prod Commun. 2011 Feb;6(2):171-3. PubMed PMID: 21425667.

Explore Compound Types